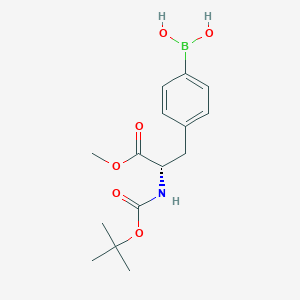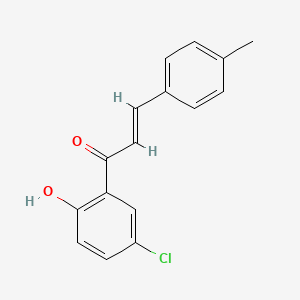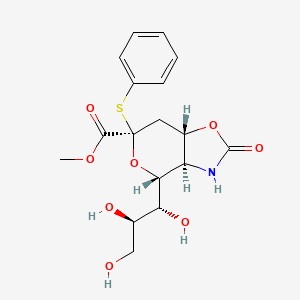
Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate” is an intriguing biomedical innovation . It is emerging as an exquisite inhibitor, precisely zeroing in on pivotal enzymes implicated in the intricate pathogenesis of various maladies .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. It’s known to act as an inhibitor, targeting certain enzymes , but the specific reactions and pathways are not detailed.Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 399.41 . It should be stored at temperatures between 0-10°C and should be kept away from heat as it is heat sensitive .Scientific Research Applications
Synthesis Approaches and Derivatives
The compound Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate and its derivatives have been a focal point in the synthesis of complex carbohydrate structures. For instance, it's been used in the synthesis of Sialic Acid Analogues and various sialyl donors, providing a base for the creation of biologically significant structures (Kai et al., 1997) (Podvalnyy et al., 2014). Protective methods have been explored for individual hydroxyl groups of this compound, indicating its versatility in chemical synthesis (Akai et al., 1999).
Chemical Modifications and Applications
Various studies have demonstrated the modification of this compound to create a range of derivatives with potential applications in biochemical and medicinal fields. This includes the creation of partially O-acetylated derivatives and the synthesis of compounds like Tetrazolyl Derivatives for glycosylations (Furuhata & Ogura, 1989) (Nakamura et al., 1993). The versatility of this compound is highlighted by its use in the synthesis of sialoglycoconjugates, showing its potential in the study and creation of complex glycosylated structures (Hasegawa et al., 1990).
Structural Analysis and Stability
In-depth structural analysis and modification of this compound have provided insights into the stability and reactivity of its derivatives, crucial for its application in the synthesis of more complex molecules. For instance, studies involving the creation of N-Trifluoroacetylated Neuraminic Acid Tetraol from its derivatives underline the importance of understanding its structural aspects (Podvalnyy et al., 2014).
Future Directions
properties
IUPAC Name |
methyl (3aR,4R,6R,7aS)-2-oxo-6-phenylsulfanyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO8S/c1-24-15(22)17(27-9-5-3-2-4-6-9)7-11-12(18-16(23)25-11)14(26-17)13(21)10(20)8-19/h2-6,10-14,19-21H,7-8H2,1H3,(H,18,23)/t10-,11+,12-,13-,14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTWMNLOCAQKPJ-NPPSNJSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2C(C(O1)C(C(CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

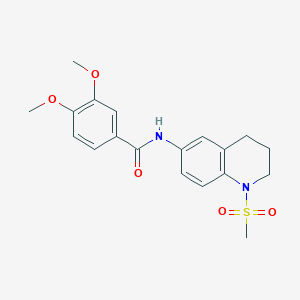
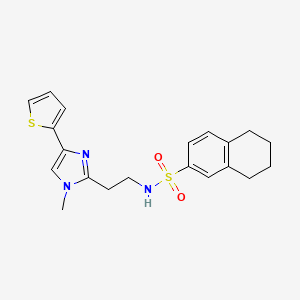
![Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2576614.png)

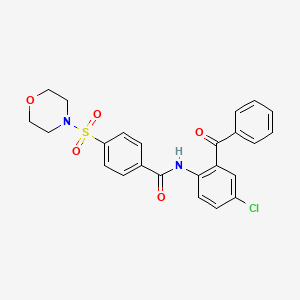
![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)

![(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2576620.png)
![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2576622.png)
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)

